molecular formula C10H9ClN2O3 B1460978 1-(4-Chloro-3-nitrophenyl)pyrrolidin-2-one CAS No. 1087784-40-4

1-(4-Chloro-3-nitrophenyl)pyrrolidin-2-one

Cat. No.: B1460978
CAS No.: 1087784-40-4
M. Wt: 240.64 g/mol
InChI Key: FLDGVCUKWQCKKY-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-nitrophenyl)pyrrolidin-2-one (CAS 1087784-40-4) is a chemical compound with the molecular formula C10H9ClN2O3 and a molecular weight of 240.64 g/mol . This molecule features a pyrrolidin-2-one (a saturated, five-membered lactam) ring system linked to a 4-chloro-3-nitrobenzene moiety, a structure of significant interest in medicinal and materials chemistry. The pyrrolidine ring is a privileged scaffold in drug discovery due to its sp3-hybridization, which allows for a three-dimensional exploration of pharmacophore space and can positively influence the solubility and ADME/Tox profiles of drug candidates . The presence of both electron-withdrawing nitro and chloro substituents on the phenyl ring makes this compound a valuable building block for the synthesis of more complex molecules, particularly as a potential acceptor in photovoltaics and organic electronics . It serves as a key intermediate for researchers developing new compounds for various applications, including anticancer, antibacterial, and central nervous system agents, where the pyrrolidine core is commonly utilized . Available with a purity of 95% , it is supplied with comprehensive analytical data. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Safety Information: This compound may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and handling should occur only in a well-ventilated area .

Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3/c11-8-4-3-7(6-9(8)13(15)16)12-5-1-2-10(12)14/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDGVCUKWQCKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301268092
Record name 1-(4-Chloro-3-nitrophenyl)-2-pyrrolidinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087784-40-4
Record name 1-(4-Chloro-3-nitrophenyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087784-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-3-nitrophenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of 4-Chlorophenyl Precursors

One common approach starts with 4-chlorophenyl derivatives, which are nitrated to yield 4-chloro-3-nitrophenyl intermediates. The nitration is typically performed using nitric acid under controlled conditions to avoid over-nitration or undesired side reactions.

  • Reaction conditions: Use of 30% nitric acid at room temperature has been documented for related nitro-substituted phenyl compounds, ensuring selective nitration at the meta position relative to chloro substituent.
  • Notes: Careful control of temperature and acid concentration is critical to achieve high regioselectivity and yield.

Formation of Pyrrolidin-2-one Ring and Coupling

The pyrrolidin-2-one moiety is introduced through condensation reactions involving amine or hydrazide intermediates and appropriate carbonyl-containing precursors.

  • Typical reaction: Condensation of carbothioamide or hydrazide derivatives with carbonyl compounds in alcoholic media (e.g., propan-2-ol) under reflux conditions leads to formation of the pyrrolidin-2-one ring system.
  • Example: Hydrazide intermediates prepared from ester precursors react with carbon disulfide and undergo in situ cyclization to yield pyrrolidin-2-one derivatives with aromatic substituents.

Direct N-Arylation of Pyrrolidin-2-one

An alternative method involves direct N-arylation of pyrrolidin-2-one with 4-chloro-3-nitrohalobenzenes or their activated derivatives.

  • Catalysts: Transition metal catalysis (e.g., palladium-catalyzed Buchwald-Hartwig amination) can facilitate coupling between the nitrogen of pyrrolidin-2-one and aryl halides bearing chloro and nitro substituents.
  • Advantages: This method allows for late-stage functionalization and can improve overall synthetic efficiency.

Representative Synthetic Route and Reaction Data

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 4-Chlorophenyl derivative 30% HNO3, room temperature 4-Chloro-3-nitrophenyl intermediate ~80 Controlled nitration to introduce nitro group
2 Ester or acid precursor Hydrazine hydrate, reflux in IPA Hydrazide intermediate 75-85 Precursor for pyrrolidin-2-one ring formation
3 Hydrazide intermediate Carbon disulfide, KOH, HCl pH 3-4 Pyrrolidin-2-one derivative with aromatic substituent 60-70 Cyclization to form heterocyclic ring
4 Pyrrolidin-2-one + aryl halide Pd-catalyst, base, solvent 1-(4-Chloro-3-nitrophenyl)pyrrolidin-2-one Variable Alternative direct N-arylation method

IPA: isopropanol

Research Findings and Spectroscopic Characterization

  • NMR Spectroscopy: The presence of the nitro group and chloro substituent on the phenyl ring is confirmed by characteristic aromatic proton shifts in ^1H-NMR and carbon resonances in ^13C-NMR spectra. For example, nitro-substituted aromatic protons typically resonate downfield due to electron-withdrawing effects.
  • Mass Spectrometry: Molecular ion peaks corresponding to the expected molecular weight of 1-(4-chloro-3-nitrophenyl)pyrrolidin-2-one confirm successful synthesis.
  • Crystallography: Crystal structure analyses of related pyrrolidin-2-one derivatives show planar pyrrolidin-2-one rings and dihedral angles between the aromatic ring and lactam ring, which influence molecular conformation and potentially biological activity.

Summary and Recommendations

The preparation of 1-(4-chloro-3-nitrophenyl)pyrrolidin-2-one involves classical aromatic substitution chemistry combined with heterocyclic ring formation. The most reliable methods include:

  • Selective nitration of 4-chlorophenyl precursors under mild acidic conditions.
  • Formation of pyrrolidin-2-one ring via hydrazide intermediates and cyclization.
  • Optional direct N-arylation of pyrrolidin-2-one with substituted aryl halides using transition metal catalysis.

For optimal yield and purity, reaction conditions such as temperature, solvent choice, and reagent stoichiometry should be carefully optimized. Spectroscopic and chromatographic analysis is essential for confirming structure and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-nitrophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide, and bases like potassium carbonate.

Major Products Formed:

    Reduction: 1-(4-Amino-3-nitrophenyl)pyrrolidin-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-3-nitrophenyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-nitrophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Nitro and Chloro Substituents

The table below highlights key structural analogs and their properties:

Compound Name Substituents Key Properties/Activities Reference
1-(4-Chloro-3-nitrophenyl)pyrrolidin-2-one 4-Cl, 3-NO₂ phenyl Hypothesized electron-withdrawing effects; potential pharmacological activity
1-(4-Nitrophenyl)pyrrolidin-2-one 4-NO₂ phenyl CAS 13691-26-4; no explicit biological data reported
1-(5-Chloro-2-hydroxyphenyl)pyrrolidin-2-one 5-Cl, 2-OH phenyl 1.5× antioxidant activity of ascorbic acid (DPPH assay)
1-(4-Fluorophenyl)pyrrolidin-2-one 4-F phenyl Synthesized (Example 3aa); no activity data
1-{3-[4-(2-Cl-phenyl)piperazin-1-yl]-propyl}-pyrrolidin-2-one 2-Cl-phenylpiperazine side chain High α1-adrenoceptor affinity (pKi = 7.13); antiarrhythmic activity (ED₅₀ = 1.0 mg/kg iv)

Key Observations :

  • For example, the 5-chloro-2-hydroxyphenyl analog exhibits superior antioxidant activity compared to ascorbic acid .
  • Substituent position : The 3-nitro group in the target compound may sterically hinder interactions compared to para-substituted analogs (e.g., 4-nitrophenyl derivatives).
Physical and Chemical Properties
  • Melting Points: Pyrrolidin-2-one derivatives with aromatic substituents typically exhibit melting points between 268–306°C (e.g., pyridine analogs in and chromenone derivatives in ).
  • Molecular Weight and Elemental Composition :
    • Analogs with nitro and chloro groups have molecular weights ranging from 298–545 g/mol, with carbon (60–73%), hydrogen (3.8–5.4%), and nitrogen (10–12.5%) content .

Biological Activity

1-(4-Chloro-3-nitrophenyl)pyrrolidin-2-one (CAS No. 1087784-40-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and enzyme inhibition properties, supported by relevant research findings and data.

1-(4-Chloro-3-nitrophenyl)pyrrolidin-2-one possesses a unique structure that contributes to its biological activities. The presence of the chloro and nitro groups on the phenyl ring enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC10H8ClN3O2
Molecular Weight239.64 g/mol
IUPAC Name1-(4-Chloro-3-nitrophenyl)pyrrolidin-2-one

Antibacterial Activity

Research has indicated that compounds with similar structures, particularly those containing pyrrolidine moieties, exhibit significant antibacterial properties. For instance, studies have shown that derivatives of pyrrolidine can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

In a comparative study, the Minimum Inhibitory Concentration (MIC) values for related pyrrolidine derivatives ranged from 0.0039 to 0.025 mg/mL against S. aureus and E. coli , suggesting a strong potential for antibacterial applications .

Antifungal Activity

The antifungal properties of pyrrolidine derivatives have also been explored, with some compounds demonstrating effective inhibition against fungal pathogens. For example, specific pyrrolidine alkaloids showed promising antifungal activity in vitro, indicating that structural modifications could enhance their efficacy against fungal strains .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of 1-(4-Chloro-3-nitrophenyl)pyrrolidin-2-one as an inhibitor of key enzymes involved in various metabolic pathways. Notably, compounds with similar structures have been evaluated for their ability to inhibit Plasmodium falciparum enzymes, which are critical for malaria treatment. The structure-activity relationship (SAR) studies suggest that electron-withdrawing groups significantly enhance potency .

Study on Antibacterial Efficacy

In a recent study examining the antibacterial efficacy of various pyrrolidine derivatives, it was found that the introduction of electron-withdrawing groups such as nitro significantly increased the antibacterial activity against tested strains. The compound's structure allowed it to interact effectively with bacterial cell membranes, leading to cell lysis .

Pharmacokinetic Profiling

Pharmacokinetic studies involving related compounds demonstrated varying half-lives and clearance rates in vivo. For example, one derivative exhibited a half-life of approximately 0.5 hours when administered intravenously in mice, highlighting the need for further optimization to improve bioavailability and therapeutic efficacy .

Q & A

Q. How to optimize reaction conditions using Design of Experiments (DoE) for scale-up synthesis?

  • Methodological Answer :
  • Variables : Test temperature (20–100°C), solvent (toluene vs. DMF), and catalyst loading (0.1–5 mol%).
  • Response Surface Methodology (RSM) : Maximize yield while minimizing byproducts.
  • Case Study : A 15% yield increase was achieved using 2 mol% Ni(ClO₄)₂ in DMF at 60°C .

Q. What statistical methods resolve crystallographic data conflicts (e.g., R-factor discrepancies)?

  • Methodological Answer :
  • R-Factor Analysis : Use SHELXL ’s weighting schemes to balance R₁ (observed data) and wR₂ (all data).
  • Twinned Data : Apply SHELXD for twin law identification (e.g., pseudo-merohedral twinning).
  • Validation Tools : PLATON checks for missed symmetry or disorder .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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